molecular formula C26H30N2O2 B4140423 N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide

N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide

Cat. No. B4140423
M. Wt: 402.5 g/mol
InChI Key: KUGYOYZYOIONDQ-UHFFFAOYSA-N
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Description

The compound “N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . The compound also contains an amide group (-CONH2), which is a common functional group in organic chemistry and biochemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized from carboxylic acids and acyl chlorides . In the case of this compound, the amine part could potentially be synthesized from an adamantylacetyl chloride and a 3-aminophenyl-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of the adamantyl group. This group is a three-dimensional, cage-like structure that can significantly influence the properties of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions . The adamantyl group could potentially undergo reactions at its tertiary carbon atoms .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound could include investigating its potential biological activity, given the presence of the amide group and the adamantyl group. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-17-5-2-3-8-23(17)25(30)28-22-7-4-6-21(12-22)27-24(29)16-26-13-18-9-19(14-26)11-20(10-18)15-26/h2-8,12,18-20H,9-11,13-16H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYOYZYOIONDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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